molecular formula C9H7ClN2O2 B1593353 methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 688357-19-9

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1593353
M. Wt: 210.62 g/mol
InChI Key: NFEOJQQNFBVATP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like X-ray diffraction and density functional theory (DFT). For instance, a related compound, 4-chloro-1H-pyrrolo[2,3-b]pyridine, has been studied using DFT .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form, and safety information. For instance, a related compound, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, has a molecular weight of 166.61 .

Scientific Research Applications

  • Biomedical Applications

    • Field: Biomedical Research
    • Application: Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that have been used in various biomedical applications .
    • Method: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Pharmacological Applications

    • Field: Pharmacology
    • Application: Pyrrolo[3,4-c]pyridine derivatives have a broad spectrum of pharmacological properties, which is the main reason for developing new compounds containing this scaffold .
    • Method: The specific methods of application or experimental procedures vary depending on the specific derivative and its intended use .
    • Results: Most of these derivatives have been studied as analgesic and sedative agents. Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
  • Cancer Treatment

    • Field: Oncology
    • Application: Certain derivatives of pyrrolo[2,3-b]pyridine have been studied for their potential in cancer treatment .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and the type of cancer being treated .
    • Results: One compound exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively). In vitro, this compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
  • Therapeutic Applications

    • Field: Therapeutics
    • Application: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Antiviral Applications

    • Field: Virology
    • Application: Certain pyrrole and pyrrolidine analogs have been found to inhibit human norovirus RNA-dependent RNA polymerase (RdRp) .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: Their investigation reveals that 7-chloro-4-amino-pyrrolo[2,1-f][1,2,4]triazine specifically inhibits human norovirus RNA-dependent RNA polymerase (RdRp), whereas compound 4-amino-pyrrolo[2,1-f][1,2,4]triazine inhibits both murine and human norovirus RNA-dependent RNA polymerase (RdRp) in different cell lines .
  • Kinase Inhibitory Applications

    • Field: Biochemistry
    • Application: Pyrrolopyrazine derivatives showed more activity on kinase inhibition .
    • Method: The specific methods of application or experimental procedures would depend on the specific derivative and its intended use .
    • Results: According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
  • Antibacterial, Antifungal, and Antiviral Activities
    • Field: Microbiology

Safety And Hazards

Safety information for a related compound, 4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine, indicates that it is classified as Acute Tox. 4 Oral, with hazard statements H302 .

Future Directions

Future research could focus on elucidating the synthesis, chemical reactions, mechanism of action, and specific physical and chemical properties of “methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate”. This would provide a more comprehensive understanding of this compound .

properties

IUPAC Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-5-6(12-7)2-3-11-8(5)10/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOJQQNFBVATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650256
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

CAS RN

688357-19-9
Record name Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl (2Z)-2-{[(benzyloxy)carbonyl]amino}-3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate (11.46 g, 24.25 mmole), K2CO3 (10.05 g, 72.7 mmole), CuI (0.462 g, 2.425 mmole), and L-proline (0.558 g, 4.85 mmole) were combined in 1,4-dioxane (120 mL). The mixture was degassed (3× pump/N2) then heated to reflux. After stirring at reflux overnight the mixture was cooled to RT, diluted with saturated aqueous NH4Cl, and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered through a pad of Celite, and concentrated. The resulting solid was triturated with Et2O/hexanes to give the title compound (4.6 g, 90%) as an off-white solid. NMR (399 MHz, CDCl3): δ 9.25 (s, 1 H); 8.18 (d, J=5.8 Hz, 1 H); 7.35 (d, J=2.1 Hz, 1 H); 7.29 (d, J=5.9 Hz, 1 H); 3.99 (s, 3 H).
Name
Quantity
10.05 g
Type
reactant
Reaction Step Two
Quantity
0.558 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.462 g
Type
catalyst
Reaction Step Five
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 6
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Citations

For This Compound
4
Citations
SJ Stachel, JM Sanders, DA Henze… - Journal of Medicinal …, 2014 - ACS Publications
We have identified several series of small molecule inhibitors of TrkA with unique binding modes. The starting leads were chosen to maximize the structural and binding mode diversity …
Number of citations: 72 pubs.acs.org
Y Leblanc, P Cerat - Synthetic Communications®, 2008 - Taylor & Francis
Full article: Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling Skip to Main Content Taylor and Francis Online homepage Taylor and …
Number of citations: 8 www.tandfonline.com
MJ Miller - 2007 - books.google.com
Organic Syntheses: Volume 84 continues the tradition of providing significant and interesting procedures, which should prove worthwhile to many synthetic chemists working in …
Number of citations: 0 books.google.com
RO Gonçalves - 2020 - repositorio.ufc.br
Cinnamic, p-methoxycinnamic and ferulic acids and their derivatives present a remarkable variety of biological activities reported in the literature, and are often studied as a structural …
Number of citations: 1 repositorio.ufc.br

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